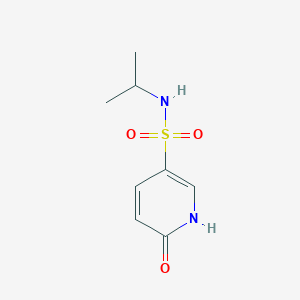
Methyl3-(azetidin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-(azetidin-3-yl)prop-2-enoate: is an organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-(azetidin-3-yl)prop-2-enoate typically involves the reaction of azetidine derivatives with propenoic acid derivatives under specific conditions. One common method includes the use of methyl propenoate and azetidine in the presence of a base catalyst to facilitate the esterification reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl3-(azetidin-3-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ester group, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Methyl3-(azetidin-3-yl)prop-2-enoate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. It serves as a precursor for various functionalized azetidines, which are valuable intermediates in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are explored for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. These derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structural features make it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl3-(azetidin-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent or non-covalent bonds with active sites, modulating the activity of the target molecules. The prop-2-enoate group can participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl3-(azetidin-3-yl)prop-2-ynoate: This compound features a triple bond in the propenoate group, leading to different reactivity and applications.
3-(Azetidin-3-yl)propanoic acid: Lacks the ester group, resulting in different chemical properties and uses.
3-(Azetidin-3-yl)prop-2-en-1-ol: Contains a hydroxyl group instead of an ester, affecting its reactivity and biological activity.
Uniqueness: Methyl3-(azetidin-3-yl)prop-2-enoate is unique due to its combination of an azetidine ring and a propenoate ester group, providing a versatile scaffold for chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (E)-3-(azetidin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)3-2-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3/b3-2+ |
InChI Key |
CQHBZHJKRAIQSG-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1CNC1 |
Canonical SMILES |
COC(=O)C=CC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
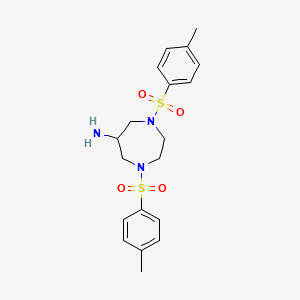
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
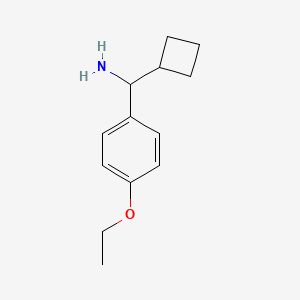
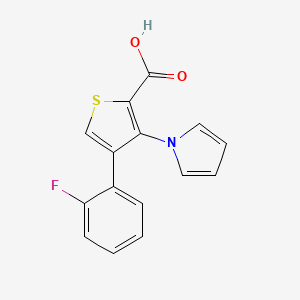

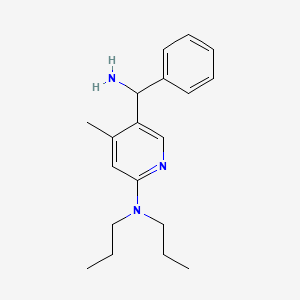
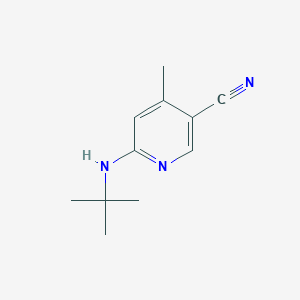



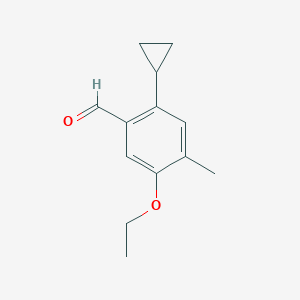
![2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
